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molecular formula C12H16N2 B1594036 N-Ethyltryptamine CAS No. 61-53-0

N-Ethyltryptamine

Cat. No. B1594036
M. Wt: 188.27 g/mol
InChI Key: TZWUSTVNAVKAPA-UHFFFAOYSA-N
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Patent
US07220775B2

Procedure details

Lithium aluminum hydride in tetrahydrofuran (1M, 30 mL) was added dropwise to a stirring solution of N-[2-(1H-indol-3-yl)ethylacetyltryptamineacetamide (2.02 g) in tetrahydrofuran (10 mL) at 0° C. The solution was then heated at reflux overnight. The solution was cooled to 0° C. and water was very carefully added dropwise. The white solid was filtered and rinsed with ether/methanol (9:1, 2×25 mL). The solvent was removed from the filtrate, giving N-ethyl-2-(1H-indol-3-yl)ethanamine as a viscous pale yellow oil (1.75 g, 93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(1H-indol-3-yl)ethylacetyltryptamineacetamide
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].N1C2C(=CC=CC=2)C(CC[CH2:18][C:19]([N:21](CC(N)=O)[CH2:22][CH2:23][C:24]2[C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[NH:26][CH:25]=2)=O)=C1.O>O1CCCC1>[CH2:19]([NH:21][CH2:22][CH2:23][C:24]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[NH:26][CH:25]=1)[CH3:18] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
2-(1H-indol-3-yl)ethylacetyltryptamineacetamide
Quantity
2.02 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CCCC(=O)N(CCC1=CNC2=CC=CC=C12)CC(=O)N
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
WASH
Type
WASH
Details
rinsed with ether/methanol (9:1, 2×25 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate

Outcomes

Product
Name
Type
product
Smiles
C(C)NCCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 185.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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